![molecular formula C26H27N3O4S B2587005 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-67-0](/img/no-structure.png)
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
The complex chemical structure of 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one and its derivatives allows for a diverse range of synthesis and characterization methods. For instance, research has detailed the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related compounds, and their structures have been deduced based on elemental analysis and spectral data (El‐Kazak & Ibrahim, 2013). Similarly, functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones have been synthesized via intramolecular electrophilic cyclization, showcasing the chemical versatility of these compounds (Kut et al., 2020).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral properties of compounds structurally related to this compound have been explored in various studies. Research has demonstrated significant biological activity against a range of microorganisms, highlighting the potential of these compounds in antimicrobial applications (Suresh et al., 2016). Furthermore, compounds with similar structures have exhibited notable antiviral activity against viruses such as the Japanese encephalitis virus and Herpes simplex virus type-1 (Pandey et al., 2008).
Biological and Agricultural Applications
The biological activity of these compounds extends beyond antimicrobial and antiviral properties. Research has shown that derivatives of this chemical structure possess anti-tubercular activity against Mycobacterium tuberculosis, demonstrating their potential in medical applications (Maurya et al., 2013). Moreover, novel quinazolin-4-one derivatives containing a specific moiety were synthesized and evaluated for their inhibition activities against phytopathogenic bacteria and fungi, indicating their utility in agricultural bactericide development (Du et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a pyridine derivative with a quinazolinone derivative, followed by the addition of a thiol group and an oxo group to the resulting compound.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "2-amino-3-chloro-6-nitroquinazolin-4(3H)-one", "Sodium hydride", "1,6-dibromohexane", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "1. Condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 1,6-dibromohexane in the presence of sodium hydride to form 7-(1,6-dibromohexyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "2. Reduction of 2-amino-3-chloro-6-nitroquinazolin-4(3H)-one with sodium sulfide in the presence of hydrochloric acid to form 2-amino-3-chloro-6-sulfanylidenequinazolin-4(3H)-one", "3. Condensation of 7-(1,6-dibromohexyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-amino-3-chloro-6-sulfanylidenequinazolin-4(3H)-one in the presence of sodium hydride to form 7-[6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "4. Oxidation of the thiol group in the resulting compound with hydrogen peroxide in the presence of acetic anhydride and sodium acetate to form 7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "5. Neutralization of the reaction mixture with sodium hydroxide and purification of the resulting compound with ethanol" ] } | |
CAS RN |
688053-67-0 |
Molecular Formula |
C26H27N3O4S |
Molecular Weight |
477.58 |
IUPAC Name |
7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H27N3O4S/c30-24(28-13-10-19(11-14-28)18-7-3-1-4-8-18)9-5-2-6-12-29-25(31)20-15-22-23(33-17-32-22)16-21(20)27-26(29)34/h1,3-4,7-8,10,15-16H,2,5-6,9,11-14,17H2,(H,27,34) |
InChI Key |
LCZXNCGJCNVZEC-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
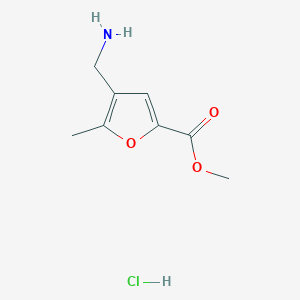
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)
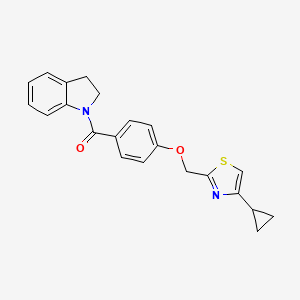
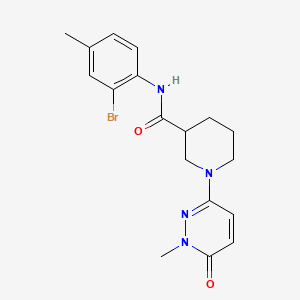
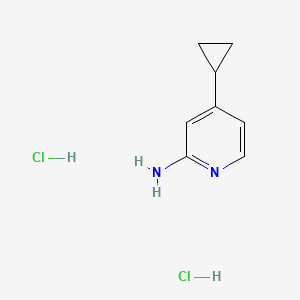
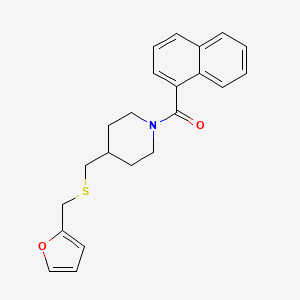
![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)